molecular formula C11H25NO3Si B11717712 N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide

Cat. No.: B11717712
M. Wt: 247.41 g/mol
InChI Key: NSYLFOKCKJNOGV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is an organic compound with the molecular formula C11H25NO3Si It is a derivative of propanamide, featuring a methoxy and methyl group attached to the nitrogen atom, and a triethylsilyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl group. The general reaction scheme is as follows:

N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylamineThis compound\text{N-Methoxy-N-methylpropanamide} + \text{Triethylsilyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylamine​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other functionalized compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-3-[(trimethylsilyl)oxy]propanamide
  • N-Methoxy-N-methyl-3-[(tert-butyldimethylsilyl)oxy]propanamide

Uniqueness

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased steric bulk and enhanced stability compared to other silyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H25NO3Si

Molecular Weight

247.41 g/mol

IUPAC Name

N-methoxy-N-methyl-3-triethylsilyloxypropanamide

InChI

InChI=1S/C11H25NO3Si/c1-6-16(7-2,8-3)15-10-9-11(13)12(4)14-5/h6-10H2,1-5H3

InChI Key

NSYLFOKCKJNOGV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCC(=O)N(C)OC

Origin of Product

United States

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